molecular formula C11H14N2O4 B2617414 Methyl 2-methyl-2-(4-nitroanilino)propanoate CAS No. 2248346-19-0

Methyl 2-methyl-2-(4-nitroanilino)propanoate

Cat. No.: B2617414
CAS No.: 2248346-19-0
M. Wt: 238.243
InChI Key: ULZCGCKEFKCLGR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-nitroanilino)propanoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of propanoate, featuring a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-methyl-2-(4-nitroanilino)propanoate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(4-nitroanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-methyl-2-(4-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methyl-2-(4-nitroanilino)propanoic acid and methanol.

Scientific Research Applications

Methyl 2-methyl-2-(4-nitroanilino)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-nitroanilino)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-2-(4-nitroanilino)propanoate is unique due to its specific substitution pattern and potential applications. Its nitroaniline group provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-methyl-2-(4-nitroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,10(14)17-3)12-8-4-6-9(7-5-8)13(15)16/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCGCKEFKCLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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